1-[(4-bromophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide
Overview
Description
1-[(4-bromophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a molecular formula of C19H12BrF3N2O2 and a molecular weight of 437.21 g/mol . This compound is characterized by the presence of a bromophenyl group, a trifluorophenyl group, and a dihydropyridine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(4-bromophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide involves several steps. One common method includes the reaction of 4-bromobenzyl bromide with 2,3,4-trifluoroaniline to form an intermediate, which is then cyclized to produce the final compound . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the bromophenyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and acetonitrile (MeCN), and catalysts such as palladium on carbon (Pd/C) and copper iodide (CuI) . Major products formed from these reactions include various substituted derivatives of the original compound.
Scientific Research Applications
1-[(4-bromophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or interact with G-protein coupled receptors (GPCRs), affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-[(4-bromophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide include:
- 1-[(4-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide
- 1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide
- 1-[(4-methylphenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity, making each compound unique in its own right .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrF3N2O2/c20-12-5-3-11(4-6-12)10-25-9-1-2-13(19(25)27)18(26)24-15-8-7-14(21)16(22)17(15)23/h1-9H,10H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXMURDLPVZYTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=C(C(=C(C=C2)F)F)F)CC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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